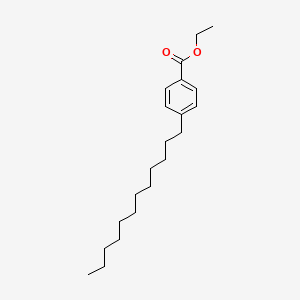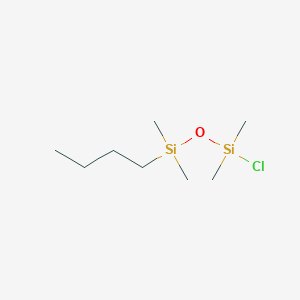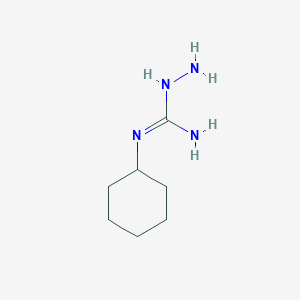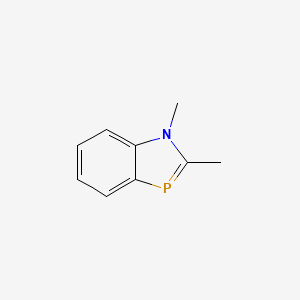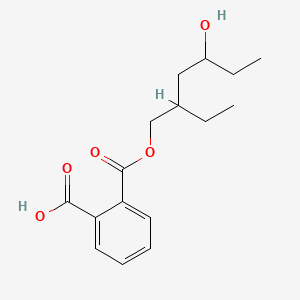
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phosphorus atom within its ring structure, which imparts unique chemical properties
Métodos De Preparación
The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of phosphorus trichloride and aniline derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can be compared with other similar compounds, such as:
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-thione: This compound has a sulfur atom in place of the oxygen atom, leading to different chemical properties and reactivity.
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-selenone: This compound contains a selenium atom, which imparts unique properties compared to the oxygen and sulfur analogs.
Propiedades
Número CAS |
82632-14-2 |
|---|---|
Fórmula molecular |
C15H16NOP |
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
1-ethyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C15H16NOP/c1-2-16-15-11-7-6-8-13(15)12-18(16,17)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
Clave InChI |
UEISYSZGATWMEV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)




